4-amino-2-methylbenzohydrazide
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Overview
Description
4-amino-2-methylbenzohydrazide is an organic compound with the molecular formula C8H11N3O It is a derivative of benzohydrazide, characterized by the presence of an amino group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methylbenzohydrazide typically involves the reaction of 4-amino-2-methylbenzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-amino-2-methylbenzoic acid+hydrazine hydrate→this compound+water
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino and methyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
4-amino-2-methylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-methylbenzoic acid: A precursor in the synthesis of 4-amino-2-methylbenzohydrazide.
4-methylbenzohydrazide: Lacks the amino group present in this compound.
2-amino-4-methylbenzohydrazide: A positional isomer with the amino group at a different position on the benzene ring.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a methyl group on the benzene ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-amino-2-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-4-6(9)2-3-7(5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGIFTMMGNPIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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